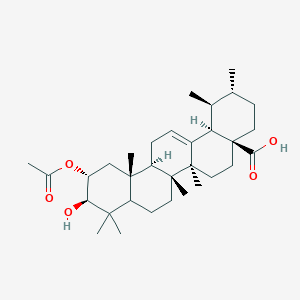
(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
説明
(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a natural product found in Musanga cecropioides with data available.
生物活性
The compound known as (1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex polycyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound's intricate structure features multiple hydroxyl and acetoxy groups that may contribute to its biological activity. The presence of these functional groups often correlates with enhanced interaction with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. For instance:
- Boswellic acids , which share a structural similarity with the studied compound due to their pentacyclic triterpenoid nature and carboxylic acid functionality have demonstrated anti-inflammatory and antimicrobial properties in various studies .
- The potential for this compound to inhibit microbial growth can be hypothesized based on the mechanism observed in related compounds.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest a possible mechanism for this compound:
- Boswellic acids have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
- Given the structural similarities and the presence of hydroxyl groups in our compound of interest, similar anti-inflammatory mechanisms may be anticipated.
Anticancer Activity
Compounds within the same class as this picene derivative have shown promise in cancer research:
- Studies involving boswellic acids have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- The structural complexity of our compound may enhance its interaction with cancer cell signaling pathways.
Case Studies
- Study on Boswellic Acids : In clinical trials assessing boswellic acids' impact on conditions like osteoarthritis and multiple sclerosis showed significant improvements in symptoms attributed to their anti-inflammatory effects .
- Antimicrobial Testing : Compounds structurally similar to our target have been tested against various pathogens with promising results. For example:
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C39H54O5 |
| Structural Features | Hydroxyl groups; Acetoxy group; Polycyclic framework |
| Reported Activities | Antimicrobial; Anti-inflammatory; Anticancer |
科学的研究の応用
Pharmacological Properties
-
Anti-inflammatory Activity
- Triterpenoids are known for their anti-inflammatory properties. This compound has been studied for its ability to inhibit inflammatory pathways and cytokine production. Research indicates that it may modulate the expression of pro-inflammatory markers and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antioxidant Effects
- Antidiabetic Potential
Applications in Cancer Research
- Antitumor Activity
- Synergistic Effects with Chemotherapy
Natural Product Research
- Source Identification
- Bioactivity Profiling
Case Studies
特性
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23?,24-,25-,26+,29+,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGKZWNIQVOIY-APDKLKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)O)OC(=O)C)C)C)[C@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926667 | |
| Record name | 2-(Acetyloxy)-3-hydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130289-37-1 | |
| Record name | Cecropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130289371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-hydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















